molecular formula C19H25N5O3S2 B2814629 (4-(Methylsulfonyl)piperazin-1-yl)(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone CAS No. 1251542-65-0

(4-(Methylsulfonyl)piperazin-1-yl)(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone

Cat. No. B2814629
CAS RN: 1251542-65-0
M. Wt: 435.56
InChI Key: ZXNMOCXJFADJJQ-UHFFFAOYSA-N
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Description

(4-(Methylsulfonyl)piperazin-1-yl)(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C19H25N5O3S2 and its molecular weight is 435.56. The purity is usually 95%.
BenchChem offers high-quality (4-(Methylsulfonyl)piperazin-1-yl)(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Methylsulfonyl)piperazin-1-yl)(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .

Mode of Action

The compound inhibits the phosphorylation of AKT in human cancer cells, thereby modulating the cellular PI3K/AKT/mTOR pathway . This inhibition disrupts the signaling pathway, leading to changes in cell proliferation and survival.

Biochemical Pathways

The compound primarily affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival, growth, and proliferation. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to reduced tumor growth and survival.

properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S2/c1-29(26,27)24-12-10-23(11-13-24)19(25)15-6-8-22(9-7-15)18-5-4-16(20-21-18)17-3-2-14-28-17/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNMOCXJFADJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Methylsulfonyl)piperazin-1-yl)(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone

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